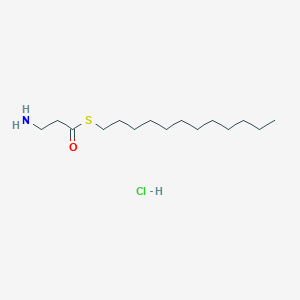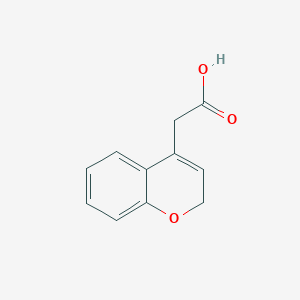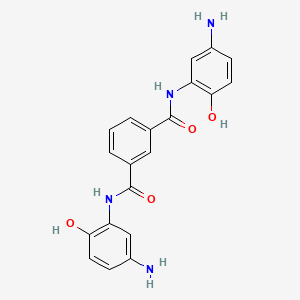
N~1~,N~3~-Bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-Bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide is a chemical compound with the molecular formula C20H18N4O4 and a molecular weight of 378.381 g/mol . This compound is known for its unique structure, which includes two amino and two hydroxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide typically involves the reaction of 5-amino-2-hydroxybenzoic acid with isophthaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N~1~,N~3~-Bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br~2~) or nitric acid (HNO~3~) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
N~1~,N~3~-Bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N1,N~3~-Bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
5-Amino-N,N’-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide: Similar structure but with different substituents on the aromatic ring.
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: Contains similar functional groups but with a different core structure.
Uniqueness
N~1~,N~3~-Bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide is unique due to its specific arrangement of amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
25596-69-4 |
|---|---|
分子式 |
C20H18N4O4 |
分子量 |
378.4 g/mol |
IUPAC名 |
1-N,3-N-bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H18N4O4/c21-13-4-6-17(25)15(9-13)23-19(27)11-2-1-3-12(8-11)20(28)24-16-10-14(22)5-7-18(16)26/h1-10,25-26H,21-22H2,(H,23,27)(H,24,28) |
InChIキー |
FEXJXYLOJRNMID-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)O)C(=O)NC3=C(C=CC(=C3)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
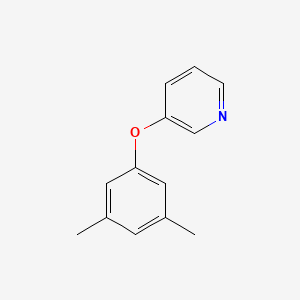
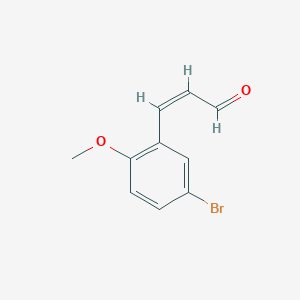
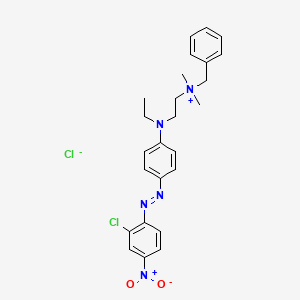

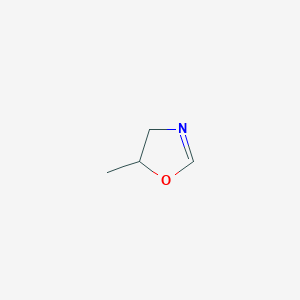
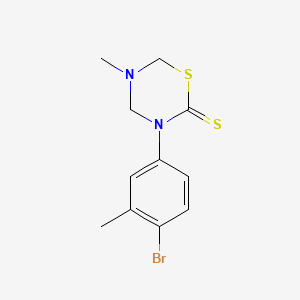
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)

